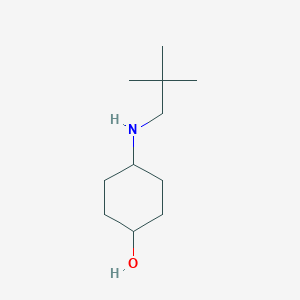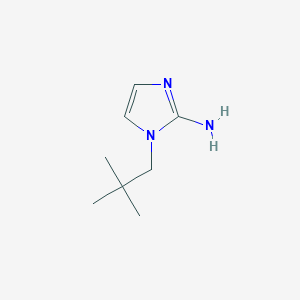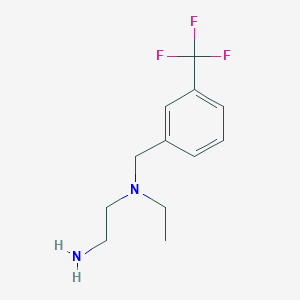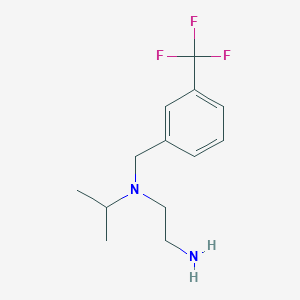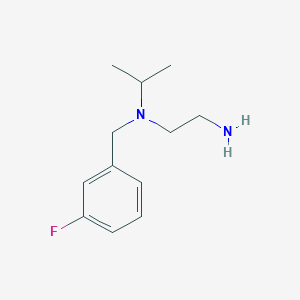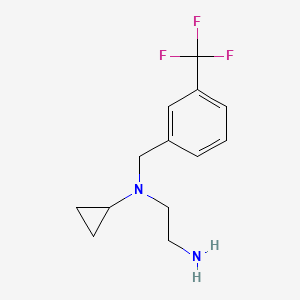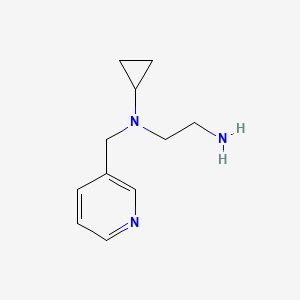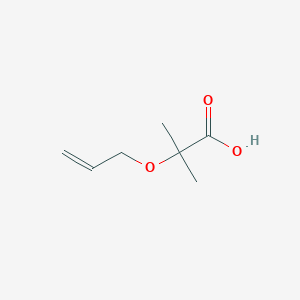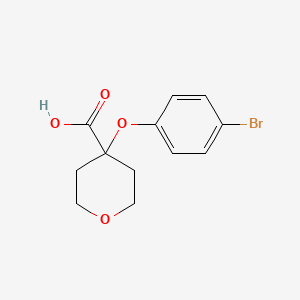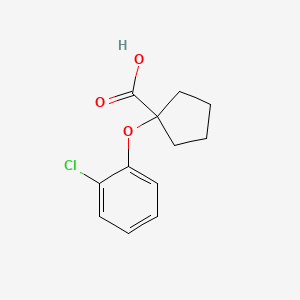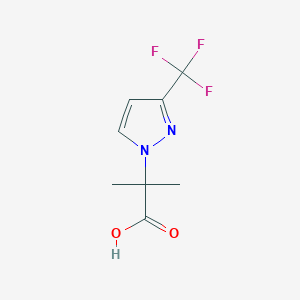
2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound with a complex structure, containing both trifluoromethyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves several key steps:
Formation of the pyrazole ring through cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the trifluoromethyl group via electrophilic substitution or other suitable methods.
Coupling of the pyrazole ring with a 2-methylpropanoic acid moiety.
The reaction conditions typically include controlled temperatures, inert atmospheres (often using nitrogen or argon), and the use of catalysts such as palladium or other transition metals to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require scalable methods that ensure high yield and purity. Continuous flow chemistry might be employed to optimize the reaction conditions and achieve efficient large-scale production. Quality control processes, including chromatography and spectroscopy, are crucial in the industrial setting to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups, especially the pyrazole ring and the carboxylic acid moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the methylpropanoic acid side chain.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Halogenating agents like bromine (Br₂) or iodine (I₂) and strong bases or acids are commonly used to facilitate these reactions.
Major Products
The major products from these reactions vary depending on the specific conditions, but they often include modified pyrazole derivatives or altered methylpropanoic acid structures.
Scientific Research Applications
Chemistry
Building Block for Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity.
Biology and Medicine
Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, especially those targeting enzymes or receptors related to the pyrazole ring.
Biochemical Tool: : Utilized in studying biochemical pathways involving trifluoromethyl groups or pyrazole rings.
Industry
Material Science: : Incorporated into polymers or other materials to impart unique properties, such as increased stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, potentially inhibiting their function.
Receptor Modulation: : Modifies receptor activity by binding to receptor sites, affecting downstream signaling pathways.
Molecular Pathways: : Engages in pathways involving oxidative stress or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)propanoic acid
2-Methyl-2-(3-(chloromethyl)-1H-pyrazol-1-yl)propanoic acid
2-Methyl-2-(3-(bromomethyl)-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid provides distinct properties, such as increased lipophilicity and enhanced metabolic stability. These attributes often make it more favorable for applications requiring high stability and activity.
That’s the rundown on this compound
Properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-7(2,6(14)15)13-4-3-5(12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIQSJXHRTHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
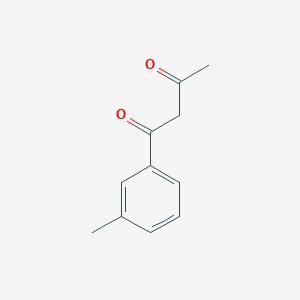
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
